Hydroxy Chlorodenafil Hydroxy Chlorodenafil Hydroxychlorodenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil.

Brand Name: Vulcanchem
CAS No.: 1391054-00-4
VCID: VC0140542
InChI: InChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26)
SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C
Molecular Formula: C19H23ClN4O3
Molecular Weight: 390.9 g/mol

Hydroxy Chlorodenafil

CAS No.: 1391054-00-4

Cat. No.: VC0140542

Molecular Formula: C19H23ClN4O3

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

Hydroxy Chlorodenafil - 1391054-00-4

Specification

CAS No. 1391054-00-4
Molecular Formula C19H23ClN4O3
Molecular Weight 390.9 g/mol
IUPAC Name 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26)
Standard InChI Key QFQLUTUWAYYGSV-UHFFFAOYSA-N
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C
Canonical SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C

Introduction

Hydroxy Chlorodenafil is uniquely identified through multiple chemical identifiers that allow for precise recognition and differentiation from related compounds. These identifiers serve as standardized reference points for researchers, regulators, and analytical chemists working with this compound.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical NameHydroxy Chlorodenafil
CAS Number1391054-00-4
Molecular FormulaC19H23ClN4O3
Molecular Weight390.9 g/mol
IUPAC Name5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
InChI KeyQFQLUTUWAYYGSV-UHFFFAOYSA-N

The compound is also known by several synonyms including Hydroxychlorodenafil and 5-(5-(2-Chloro-1-hydroxyethyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . These alternative designations facilitate cross-referencing across different chemical databases and research publications.

Chemical Structure and Properties

Structural Features

Hydroxy Chlorodenafil features a complex heterocyclic structure with several important functional groups that contribute to its chemical behavior and potential biological activities. The core structure includes a pyrazolo[4,3-d]pyrimidin-7-one system, which is characteristic of many PDE5 inhibitors.

Key structural elements include:

  • A pyrazolo[4,3-d]pyrimidin-7-one core

  • An ethoxy-substituted phenyl ring

  • A 2-chloro-1-hydroxyethyl group

  • A methyl group at position 1 of the pyrazole ring

  • A propyl group at position 3 of the pyrazole ring

The 2-chloro-1-hydroxyethyl substituent represents a distinctive feature compared to other related PDE5 inhibitors, contributing to its unique chemical profile and potentially its pharmacological properties.

Physical and Chemical Properties

The physical and chemical properties of Hydroxy Chlorodenafil determine its behavior in different environments, including biological systems and analytical procedures. These properties are crucial for understanding its stability, solubility, and potential interactions.

Table 2: Physical and Chemical Properties

PropertyValueReference
XLogP3-AA2.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Exact Mass390.1458683 Da

The moderate lipophilicity (XLogP3-AA value of 2.3) suggests a balance between water solubility and membrane permeability, which has implications for its bioavailability if ingested. The presence of hydrogen bond donors and acceptors contributes to potential interactions with biological targets and influences its solubility in different media.

Analytical Detection and Identification Methods

Standard Method Performance Requirements

The AOAC International has established Standard Method Performance Requirements (SMPR) for the identification of PDE5 inhibitors in dietary ingredients and supplements, which includes Hydroxy Chlorodenafil. These requirements provide standardized guidelines for analytical methods used to detect and identify this compound in various matrices.

According to AOAC SMPR 2014.010, analytical methods for PDE5 inhibitors should meet specific performance criteria:

Table 3: Method Performance Requirements

ParameterRequirementTarget Test Concentration
Probability of Identification (POI) at low concentration90% of pooled data100 ppm
POI at high concentration100% correct analyses expected10× low concentration
POI at zero concentrationNo false positives0 ppm

These requirements ensure that analytical methods can reliably detect Hydroxy Chlorodenafil at relevant concentrations, with appropriate sensitivity and specificity .

Identification Techniques

The AOAC SMPR indicates that any analytical technique that can identify Hydroxy Chlorodenafil and meets the performance requirements is acceptable. The identification should follow technique-specific, generally acceptable criteria, such as those provided in the European Commission Decision 2002/657/EC .

Common analytical techniques for the identification of Hydroxy Chlorodenafil may include:

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

  • High-performance liquid chromatography (HPLC)

  • Infrared spectroscopy

  • Nuclear magnetic resonance (NMR) spectroscopy

These methods can provide structural information and confirmation of identity based on the compound's unique chemical and physical properties.

Regulatory Considerations and Classification

Classification as a PDE5 Inhibitor

Hydroxy Chlorodenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor, placing it in the same category as approved pharmaceutical agents such as sildenafil, tadalafil, vardenafil, avanafil, and udenafil . This classification is based on structural similarities and presumed mechanism of action.

The AOAC documentation indicates that Hydroxy Chlorodenafil is included in the Target Compound Panel for PDE5 inhibitors, highlighting its regulatory significance in the context of dietary supplement adulteration . This inclusion suggests regulatory concern about its potential presence in products marketed as dietary supplements.

Relationship to Other PDE5 Inhibitors

Structural Relationships

Hydroxy Chlorodenafil shares structural features with other PDE5 inhibitors, particularly with sildenafil and its analogs. The common pyrazolopyrimidine core structure is a defining feature of many compounds in this class, although specific substituents and modifications create unique chemical entities with potentially different properties.

The AOAC document lists several PDE5 inhibitors alongside Hydroxy Chlorodenafil, including:

  • Sildenafil and analogs (acetildenafil, thiohomosildenafil, etc.)

  • Tadalafil and analogs (acetaminotadalafil)

  • Vardenafil

  • Avanafil

  • Udenafil

These structural relationships may have implications for cross-reactivity in analytical methods and potentially for pharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator